

Application Notes and Protocols: 5 β -Mestanolone as a Reference Standard in Doping Control

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Compound of Interest

Compound Name: 5 β -Mestanolone

Cat. No.: B156741

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Introduction

5 β -Mestanolone, a synthetic anabolic-androgenic steroid (AAS) and an isomer of mestanolone, serves as a critical reference material in anti-doping laboratories. As its administration is prohibited in sports, the accurate identification of 5 β -Mestanolone and its metabolites in athletic urine samples is paramount for effective doping control. These application notes provide detailed protocols for the use of 5 β -Mestanolone as a reference standard in analytical testing, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of 5 β -Mestanolone

Property	Value
Chemical Name	(5 β ,17 β)-17-Hydroxy-17-methylandrostan-3-one
Molecular Formula	C ₂₀ H ₃₂ O ₂
Molecular Weight	304.47 g/mol
CAS Number	3275-58-9

Role of 5 β -Mestanolone as a Reference Standard

In doping control, 5 β -Mestanolone is primarily used as a qualitative reference standard and a calibrant. Its applications include:

- **Metabolite Identification:** By comparing the chromatographic retention times and mass spectra of suspected metabolites in a sample to those of the synthesized 5 β -Mestanolone reference standard, analysts can confirm the identity of prohibited substances.
- **Method Validation:** 5 β -Mestanolone is used to validate the specificity, sensitivity, and linearity of analytical methods for the detection of anabolic steroids.
- **Proficiency Testing:** Anti-doping laboratories use 5 β -Mestanolone in proficiency testing schemes to ensure the accuracy and comparability of their results with other accredited laboratories.^{[1][2][3]}
- **Internal Standard (potential use):** While less common, a stable isotope-labeled version of 5 β -Mestanolone could be used as an internal standard to quantify other related anabolic steroids, helping to correct for variations in sample preparation and analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of 5 β -Mestanolone and its Metabolites in Urine

This protocol outlines a standard procedure for the detection of 5 β -Mestanolone and its metabolites in urine, a common practice in anti-doping analysis. The method involves enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization to prepare the sample for GC-MS analysis.

a. Sample Preparation

- **Hydrolysis:** To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0) and 50 μ L of β -glucuronidase from *E. coli*. Incubate at 55°C for 1 hour to cleave glucuronide conjugates.
- **Extraction:**
 - Allow the sample to cool to room temperature.

- Add 5 mL of diethyl ether and vortex for 5 minutes.
- Centrifuge at 3000 rpm for 5 minutes.
- Transfer the organic (upper) layer to a new tube.
- Repeat the extraction with another 5 mL of diethyl ether and combine the organic layers.
- Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
- Derivatization:
 - To the dry residue, add 100 µL of a derivatizing agent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and ethanethiol (1000:2:3, v/w/v).
 - Cap the vial tightly and heat at 65°C for 20 minutes to form trimethylsilyl (TMS) derivatives.

b. GC-MS Instrumental Parameters

Parameter	Setting
Gas Chromatograph	Agilent 7890A GC System or equivalent
Column	HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature	280°C
Injection Mode	Splitless (1 µL injection volume)
Oven Temperature Program	Initial 180°C, hold for 2 min, ramp to 240°C at 5°C/min, then to 310°C at 20°C/min, hold for 5 min
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Mass Spectrometer	Agilent 5975C MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 50-650
Acquisition Mode	Full Scan and/or Selected Ion Monitoring (SIM)

c. Data Analysis

The identification of 5β-Mestanolone and its metabolites is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the derivatized 5β-Mestanolone reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Screening for 5β-Mestanolone

LC-MS/MS offers a highly sensitive and specific alternative for the screening of anabolic steroids, often with simpler sample preparation.

a. Sample Preparation

- Internal Standard Addition: To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled analog).

- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
 - Load the urine sample onto the cartridge.
 - Wash the cartridge with 2 mL of water.
 - Elute the analytes with 2 mL of methanol.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

b. LC-MS/MS Instrumental Parameters

Parameter	Setting
Liquid Chromatograph	Agilent 1290 Infinity II LC System or equivalent
Column	Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40°C
Mass Spectrometer	Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), positive mode
Acquisition Mode	Multiple Reaction Monitoring (MRM)

c. MRM Transitions for 5β-Mestanolone (Illustrative)

Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
305.2	287.2	97.1	15

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantitative Data Summary

The following table presents illustrative performance data for the analysis of anabolic steroids in urine using GC-MS and LC-MS/MS. These values are representative of typical screening methods and should be established for each specific laboratory and analyte.

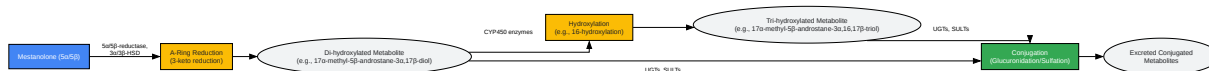
Parameter	GC-MS	LC-MS/MS
Limit of Detection (LOD)	0.5 - 2 ng/mL	0.1 - 1 ng/mL
Limit of Quantification (LOQ)	1 - 5 ng/mL	0.2 - 2 ng/mL
Linearity (r^2)	> 0.99	> 0.99
Recovery	85 - 110%	90 - 115%
Intra-day Precision (%RSD)	< 15%	< 10%
Inter-day Precision (%RSD)	< 20%	< 15%

Data is compiled from various sources on anabolic steroid screening and is for illustrative purposes.[4][5][6]

Visualizations

Mestanolone Metabolism Pathway

The metabolic fate of mestanolone (both 5 α and 5 β isomers) involves several key enzymatic reactions, primarily reduction and hydroxylation, followed by conjugation for excretion. The following diagram illustrates a probable metabolic pathway.

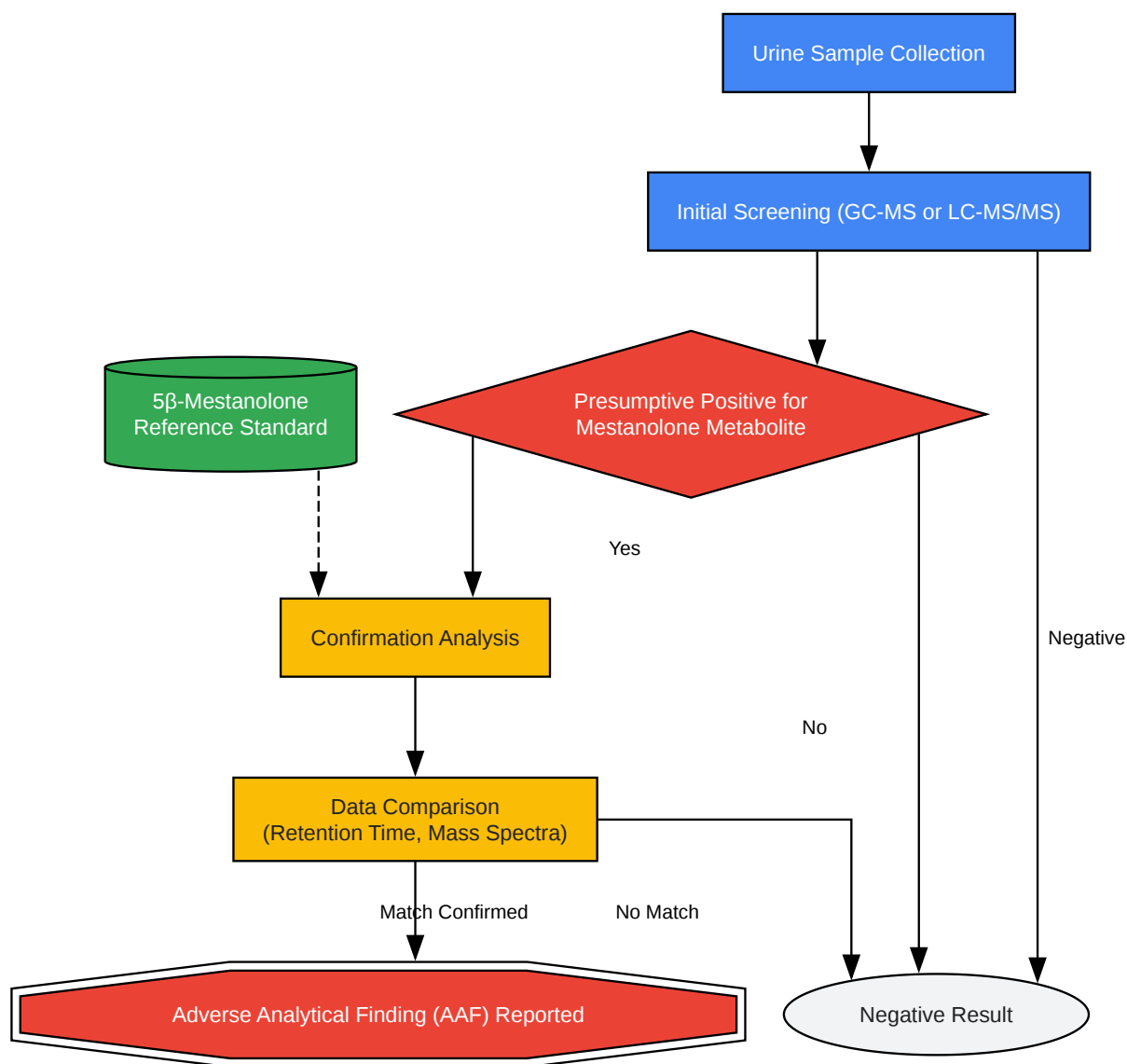


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Caption: Probable metabolic pathway of Mestanolone.

Doping Control Workflow Using 5 β -Mestanolone Reference Standard

This workflow illustrates the process from sample collection to the confirmation of an adverse analytical finding (AAF) using 5 β -Mestanolone as a reference standard.



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Caption: Doping control workflow with a reference standard.

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